![molecular formula C16H17NO4 B1210674 Nangustine](/img/structure/B1210674.png)
Nangustine
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Overview
Description
Nangustine is a citraconoyl group.
Scientific Research Applications
Alkaloid Discovery and Structure
Nangustine, a novel alkaloid, was first isolated from Narcissus angustifolius subsp. transcarpathicus (Amaryllidaceae). It is distinguished as the first 5,11-methanomorphanthridine alkaloid with a unique C-3/C-4 substitution. Its structure and stereochemistry were elucidated using physical and spectroscopic methods. This discovery expands the chemical diversity of naturally occurring alkaloids and offers new opportunities for pharmacological investigations (Labraña et al., 2002).
Synthetic Approaches
The total synthesis of (+)-nangustine has been achieved using enantiomerically pure cis-1,2-dihydrocatechol as a starting material. This synthetic approach is significant as it provides a method for producing nangustine and its enantiomer, enabling further pharmacological and toxicological studies of this compound (Kokas et al., 2008).
Potential in Disease Treatment
While direct studies on nangustine's therapeutic applications are limited, research on similar alkaloids and compounds provides insights into potential areas of application. Studies on the cholinergic anti-inflammatory pathway, particularly involving nicotinic acetylcholine receptor (nAChR) agonists, suggest a role for alkaloids like nangustine in treating inflammatory disorders (Ulloa, 2005). Additionally, the use of gene-modified animal models could facilitate the exploration of nangustine's effects on specific genetic pathways or diseases (Niu et al., 2014).
Implications for Bioelectronic Medicine
Research in bioelectronic medicine, particularly the role of the vagus nerve in controlling systemic inflammation, could be relevant for understanding how compounds like nangustine might modulate immune responses in various diseases. This area of study is rapidly evolving and could open new therapeutic avenues for alkaloids with potential anti-inflammatory properties (Pavlov et al., 2019).
properties
Product Name |
Nangustine |
---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(1S,13R,14S,15S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene-14,15-diol |
InChI |
InChI=1S/C16H17NO4/c18-12-2-1-9-11-6-17(15(9)16(12)19)5-8-3-13-14(4-10(8)11)21-7-20-13/h1,3-4,11-12,15-16,18-19H,2,5-7H2/t11-,12+,15-,16-/m1/s1 |
InChI Key |
SZJIAQIHDKIFGC-NOXHYTERSA-N |
Isomeric SMILES |
C1C=C2[C@H]3CN([C@H]2[C@@H]([C@H]1O)O)CC4=CC5=C(C=C34)OCO5 |
SMILES |
C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5 |
Canonical SMILES |
C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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